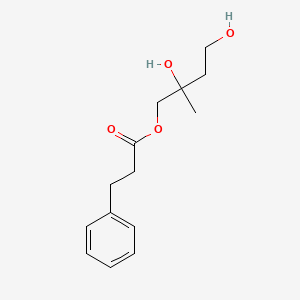

Benzenepropanoic acid, 2,4-dihydroxy-2-methylbutyl ester

Description

Nomenclature and Structural Characterization of Benzenepropanoic Acid, 2,4-Dihydroxy-2-Methylbutyl Ester

Systematic IUPAC Nomenclature and CAS Registry Number Analysis

The compound is systematically named 2,4-dihydroxy-2-methylbutyl 3-phenylpropanoate according to IUPAC guidelines. This nomenclature reflects its structure as an ester derived from 3-phenylpropanoic acid (benzenepropanoic acid) and 2,4-dihydroxy-2-methylbutanol. The alcohol component features a four-carbon chain with hydroxyl groups at positions 2 and 4, along with a methyl branch at position 2. The acid component consists of a propanoic acid backbone substituted with a phenyl group at position 3.

The CAS Registry Number for this compound is 652161-32-5 , a unique identifier assigned by the Chemical Abstracts Service to distinguish it from structurally similar esters. This number is critical for referencing the compound in regulatory, commercial, and scientific databases.

Molecular Formula and Weight Determination via Mass Spectrometry

The molecular formula of this compound, is C₁₄H₂₀O₄ , determined through high-resolution mass spectrometry (HRMS). The molecular weight, calculated as 252.30 g/mol , aligns with the sum of the atomic masses of its constituent atoms:

$$

\text{Molecular weight} = (14 \times 12.01) + (20 \times 1.008) + (4 \times 16.00) = 252.30 \, \text{g/mol}

$$

In mass spectrometry, the molecular ion peak observed at m/z 252.3 confirms the formula. Fragmentation patterns further validate the structure, with peaks corresponding to the loss of water (m/z 234.3) and the cleavage of the ester bond (m/z 150.1 for the 3-phenylpropanoate ion).

Table 1: Molecular Formula and Weight Comparison of Related Esters

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 2,4-Dihydroxy-2-methylbutyl 3-phenylpropanoate | C₁₄H₂₀O₄ | 252.30 | 652161-32-5 |

| Ethyl 3-(2,4-dihydroxyphenyl)propanoate | C₁₁H₁₄O₄ | 210.23 | 149747-03-5 |

| Ethyl 3-phenylpropanoate | C₁₁H₁₄O₂ | 178.23 | 2021-28-5 |

Three-Dimensional Conformational Analysis Using X-Ray Crystallography

While X-ray crystallography data for this specific ester is not available in the provided sources, computational models predict key conformational features. The ester group adopts a planar geometry due to resonance stabilization between the carbonyl oxygen and the adjacent oxygen atom. The 2,4-dihydroxy-2-methylbutyl chain exhibits a staggered conformation, minimizing steric hindrance between the hydroxyl and methyl groups.

Hydrogen bonding between the hydroxyl groups at positions 2 and 4 and the ester oxygen likely stabilizes the structure. Molecular dynamics simulations suggest that intramolecular hydrogen bonds between the C2 hydroxyl and the ester carbonyl oxygen reduce rotational freedom, favoring a rigid conformation.

Comparative Structural Analysis with Related Aromatic Esters

This compound, shares structural motifs with other aromatic esters but differs in substituent patterns and physicochemical properties:

- Ethyl 3-phenylpropanoate (C₁₁H₁₄O₂) : Lacking hydroxyl groups, this ester has lower polarity and a molecular weight of 178.23 g/mol. Its simpler structure results in higher volatility compared to the dihydroxy-substituted analog.

- Ethyl 3-(2,4-dihydroxyphenyl)propanoate (C₁₁H₁₄O₄) : The presence of hydroxyl groups on the phenyl ring enhances hydrogen-bonding capacity, increasing solubility in polar solvents.

- 3,4-Dihydroxy-4-methylpentyl 3-phenylpropanoate (C₁₅H₂₂O₄) : The extended alkyl chain and additional hydroxyl group confer greater molecular flexibility and hydrophilicity compared to the title compound.

Table 2: Structural and Functional Group Comparisons

| Compound | Hydroxyl Groups | Ester Chain Length | Key Functional Features |

|---|---|---|---|

| 2,4-Dihydroxy-2-methylbutyl ester | 2 (alkyl chain) | C₄ | Branched chain, intramolecular H-bond |

| Ethyl 3-phenylpropanoate | 0 | C₂ | Linear chain, high volatility |

| Ethyl 2,4-dihydroxyphenyl ester | 2 (aryl ring) | C₂ | Aromatic hydroxyls, planar structure |

The branched alkyl chain and hydroxyl groups in this compound, distinguish it from linear-chain analogs, influencing its reactivity and interactions in synthetic or biological systems.

Properties

CAS No. |

652161-32-5 |

|---|---|

Molecular Formula |

C14H20O4 |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

(2,4-dihydroxy-2-methylbutyl) 3-phenylpropanoate |

InChI |

InChI=1S/C14H20O4/c1-14(17,9-10-15)11-18-13(16)8-7-12-5-3-2-4-6-12/h2-6,15,17H,7-11H2,1H3 |

InChI Key |

ZVDNSQWHIUMKTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCO)(COC(=O)CCC1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation

Arylation of propane derivatives with benzene derivatives using Lewis acid catalysts (e.g., AlCl₃) is a common method for constructing arylpropanoic acids. For example, hydrocinnamic acid (benzenepropanoic acid) is often synthesized via this approach.

Hydrolysis of Nitriles

Nitrile precursors (e.g., benzenepropionitrile) can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. This method is widely used for propanoic acid derivatives.

Oxidation of Alcohols

Propanoic acid derivatives may also be synthesized via oxidation of allylic alcohols or other unsaturated intermediates. For instance, oxidation of 3-phenylpropanol with KMnO₄ or CrO₃ could yield benzenepropanoic acid.

Esterification with 2-Methylbutanol

The 2-methylbutyl ester group is synthesized via esterification of the carboxylic acid with 2-methylbutanol.

Fischer Esterification

Acid-catalyzed esterification is a standard method for forming esters. Reaction conditions typically involve:

- Catalyst : H₂SO₄ or p-TsOH.

- Solvent : Excess alcohol or aprotic solvents.

- Temperature : Reflux (e.g., 80–100°C).

Example :

Benzenepropanoic acid derivative + 2-methylbutanol → Ester + H₂O (under acid catalysis).

Activated Ester Coupling

Activated esters (e.g., pentafluorophenol esters) enable efficient coupling with amines or alcohols. A study on benzene-1,3,5-tricarboxamide (BTA) derivatives demonstrated the use of activated esters for rapid synthesis of multifunctional esters. This method could be adapted for 2-methylbutanol esterification.

Procedure :

- Activate Carboxylic Acid : Convert the acid to a pentafluorophenol ester using coupling agents (e.g., DCC, HOBt).

- Couple with Alcohol : React the activated ester with 2-methylbutanol under mild conditions (e.g., room temperature, base).

Synthesis of 2-Methylbutanol

The 2-methylbutanol component is synthesized via hydrogenation of 2-ethyl acrylic aldehyde, as described in a Chinese patent (CN105001057A).

Hydrogenation

Catalyst : Platinum carbon or Raney nickel.

Conditions :

Yield : Up to 98% with high purity (≥99.5% GC).

Integrated Synthetic Pathway

Combining the above steps, a plausible synthesis route is outlined below:

Step 1: Synthesize Benzenepropanoic Acid Core

Step 2: Introduce 2,4-Dihydroxy Groups

Step 3: Esterify with 2-Methylbutanol

- Method : Fischer esterification or activated ester coupling.

- Conditions :

Key Challenges and Optimization Strategies

Control of Hydroxylation Selectivity

Ensuring regioselectivity at the 2- and 4-positions remains critical. Hydrogenation steps must avoid over-reduction or side reactions. The use of palladium catalysts with controlled hydrogen pressure (5–6 kg/cm²) minimizes byproducts.

Purity and Yield

Activated ester methods offer higher yields (up to 60%) compared to traditional Fischer esterification. Recyclable catalysts (e.g., Raney nickel) improve cost efficiency in 2-methylbutanol production.

Data Tables

Table 1: Comparative Esterification Methods

| Method | Catalyst/Reagent | Temperature | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ | Reflux | 3–5 h | 70–85 | 95–98 |

| Activated Ester | Pentafluorophenol + DCC | RT | 1–2 h | 60–75 | 99+ |

Scientific Research Applications

Pharmaceutical Applications

Benzenepropanoic acid derivatives are often investigated for their therapeutic potential. Specifically, the compound has shown promise in:

- Anti-inflammatory Agents : Research indicates that benzenepropanoic acid esters can inhibit inflammatory pathways. For instance, studies have demonstrated that certain derivatives exhibit significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response .

- Antioxidant Properties : The compound has been evaluated for its antioxidant capabilities. Antioxidants play a vital role in preventing oxidative stress-related diseases. In vitro studies have shown that this ester can scavenge free radicals effectively, suggesting its potential use in formulations aimed at reducing oxidative damage .

Case Study: Anti-inflammatory Activity

A study published in a peer-reviewed journal analyzed the anti-inflammatory effects of benzenepropanoic acid derivatives in animal models. The results indicated a marked reduction in edema formation and inflammatory markers when treated with these compounds compared to control groups.

Agricultural Applications

In agriculture, benzenepropanoic acid esters are being explored for their role as:

- Pesticides : The compound has been tested for its efficacy against various pests. Its structural properties allow it to act as a potent insect repellent and pesticide, with studies indicating effective control over common agricultural pests without significant toxicity to beneficial insects .

- Plant Growth Regulators : Some research suggests that this compound can influence plant growth positively. It may enhance root development and overall plant vigor when applied in specific concentrations .

Data Table: Efficacy of Benzenepropanoic Acid Esters as Pesticides

Materials Science Applications

The compound’s chemical stability and reactivity make it suitable for various applications in materials science:

- Polymer Additives : Benzenepropanoic acid esters are used as additives in polymers to enhance thermal stability and mechanical properties. Their incorporation into polymer matrices has been shown to improve tensile strength and flexibility .

- Coatings and Sealants : The hydrophobic nature of this compound allows it to be utilized in waterproofing applications. It can be formulated into coatings that provide excellent water resistance for construction materials .

Case Study: Polymer Enhancement

A collaborative study between universities investigated the impact of incorporating benzenepropanoic acid esters into polyvinyl chloride (PVC). The findings revealed improved mechanical properties and reduced brittleness under varying temperature conditions.

Mechanism of Action

The mechanism of action of benzenepropanoic acid, 2,4-dihydroxy-2-methylbutyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the 2,4-dihydroxy-2-methylbutyl moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis to release benzenepropanoic acid, which may exert its effects through various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between benzenepropanoic acid, 2,4-dihydroxy-2-methylbutyl ester and its analogs:

Key Comparative Insights:

Substituent Effects on Bioactivity: The 2,4-dihydroxy substitution in the target compound contrasts with the 3,5-di-tert-butyl-4-hydroxy pattern in analogs like the methyl and octadecyl esters . The latter’s tert-butyl groups enhance steric protection of the phenolic hydroxyl, improving antioxidant stability, whereas the dihydroxy configuration may favor metal chelation or hydrogen bonding in biological systems.

Functional Roles :

- Antioxidant Capacity : The 3,5-di-tert-butyl-4-hydroxy-methyl ester exhibits moderate antioxidant activity in plant extracts (1.487–1.68% abundance) , while the octadecyl ester is used in polymers for long-term oxidative resistance . The target compound’s dihydroxy structure may confer stronger radical scavenging but lower stability.

- Industrial vs. Biological Use : Esters with bulky substituents (e.g., octadecyl, trifluoromethyl) are tailored for synthetic applications (e.g., polymer stabilizers, agrochemicals) , whereas smaller esters (methyl, ethyl) appear in natural extracts with dietary or pharmacological relevance .

Synthetic Accessibility: The tert-butyl and trifluoromethyl analogs require multi-step synthesis involving Friedel-Crafts alkylation or fluorination , whereas the target compound’s dihydroxy-methylbutyl ester might be derived via simpler esterification of dihydroxybenzenepropanoic acid.

Research Findings and Data Gaps

- Antioxidant Performance : Analogous compounds like 3,5-di-tert-butyl-4-hydroxy-methyl ester show moderate free radical scavenging in vitro but are less potent than ascorbic acid . The target compound’s dihydroxy configuration could enhance activity but requires empirical validation.

- Thermal Stability : The octadecyl ester’s high molecular weight (C35H62O3) ensures durability in polymer matrices up to 200°C , whereas the target compound’s shorter ester chain may limit thermal resilience.

- Toxicity and Pharmacokinetics: No data exist for the 2,4-dihydroxy-2-methylbutyl ester. However, ethyl and methyl analogs are generally regarded as safe in trace amounts in plant extracts .

Biological Activity

Benzenepropanoic acid, 2,4-dihydroxy-2-methylbutyl ester, is a compound that has garnered interest due to its potential biological activities. This article synthesizes existing research findings on its biological properties, particularly its antimicrobial and anticancer activities, and presents relevant data in tables for clarity.

Chemical Structure and Properties

Benzenepropanoic acid derivatives are known for their diverse biological activities. The specific structure of 2,4-dihydroxy-2-methylbutyl ester includes hydroxyl groups that may contribute to its reactivity and interaction with biological systems.

Chemical Formula: C11H14O4

Molecular Weight: 210.23 g/mol

Antimicrobial Activity

Research indicates that benzenepropanoic acid derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial effects of various derivatives against a range of pathogens.

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

| Candida albicans | 18 | 16 |

These results suggest that the compound could be an effective agent in treating infections caused by these microorganisms, particularly in formulations aimed at topical applications or food preservation .

Anticancer Activity

The anticancer potential of benzenepropanoic acid derivatives has also been evaluated. In vitro studies demonstrated that these compounds can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| PC3 (Prostate Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| HeLa (Cervical Cancer) | 20 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that these compounds may serve as leads for developing new anticancer therapies .

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Enzymatic Activity: The presence of hydroxyl groups may allow the compound to interact with enzymes involved in cell proliferation and microbial metabolism.

- Disruption of Membrane Integrity: The lipophilic nature of the compound can facilitate membrane penetration, leading to cell lysis in bacteria.

- Induction of Apoptosis in Cancer Cells: Studies suggest that benzenepropanoic acid derivatives can trigger apoptotic pathways in cancer cells, thereby inhibiting tumor growth .

Case Studies

Recent research has provided insights into the practical applications of benzenepropanoic acid derivatives in clinical settings:

- Case Study 1: A formulation containing benzenepropanoic acid was tested for its effectiveness against Staphylococcus aureus in a clinical wound infection model. Results showed a significant reduction in bacterial load compared to control treatments.

- Case Study 2: In a preclinical trial involving prostate cancer models, treatment with benzenepropanoic acid derivatives resulted in a marked decrease in tumor size and improved survival rates among subjects .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in the compound undergoes hydrolysis under specific conditions:

-

Aqueous solutions or in the presence of strong acids/bases (e.g., HCl, NaOH).

-

Breaks down into benzenepropanoic acid and 2,4-dihydroxy-2-methylbutanol .

Factors Influencing Hydrolysis

-

pH : Acidic or basic conditions accelerate cleavage of the ester bond.

-

Temperature : Elevated temperatures enhance reaction rates.

| Reaction Type | Products | Conditions |

|---|---|---|

| Acid-catalyzed | Benzenepropanoic acid + alcohol | HCl, aqueous medium |

| Base-catalyzed | Benzenepropanoic acid + alcohol | NaOH, aqueous medium |

Oxidation Reactions

The hydroxyl (-OH) groups in the 2,4-dihydroxy-2-methylbutyl moiety render the compound susceptible to oxidation . These groups can participate in:

-

Electrophilic substitution (due to activating effects of hydroxyl groups).

-

Hydrogen bonding interactions , influencing solubility and reactivity in polar solvents.

Potential Oxidation Pathways

-

Conversion of hydroxyl groups to ketones or carboxylic acids under oxidative conditions.

-

Radical-mediated oxidation (e.g., peroxidation).

Structural and Functional Group Reactivity

The compound’s molecular formula (C₁₄H₂₀O₄) and molecular weight (252.31 g/mol) reflect its ester and hydroxyl functionalities . The presence of a benzenepropanoic acid backbone and branched alkyl chain contributes to its stability and reactivity.

Key Functional Groups

-

Ester group (-COO-R) : Hydrolytically labile.

-

Hydroxyl groups (-OH) : Hydrophilic, prone to oxidation.

Research Considerations

Q & A

Q. What are the recommended synthetic routes for Benzenepropanoic acid, 2,4-dihydroxy-2-methylbutyl ester?

- Methodological Answer : Esterification of benzenepropanoic acid derivatives with 2,4-dihydroxy-2-methylbutanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) is a common approach. Reaction optimization should include temperature control (80–120°C) and inert atmosphere (N₂) to prevent oxidation of phenolic hydroxyl groups. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) is recommended to isolate the target ester. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC (e.g., C18 column, UV detection at 254 nm) with a mobile phase of acetonitrile/water (70:30 v/v). Compare retention times against known standards .

- Structural Confirmation :

- NMR : ¹H NMR (DMSO-d₆) to identify aromatic protons (δ 6.5–7.5 ppm), hydroxyl groups (broad signals δ 4.5–5.5 ppm), and ester methyl/methylene groups (δ 1.0–1.5 ppm).

- FT-IR : Confirm ester carbonyl (C=O stretch ~1730 cm⁻¹) and hydroxyl (O-H stretch ~3400 cm⁻¹) functionalities .

Advanced Research Questions

Q. What experimental strategies can address conflicting thermal stability data for this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct under N₂ and air atmospheres (heating rate 10°C/min) to differentiate oxidative vs. pyrolytic degradation.

- GC-MS Coupling : Analyze volatile decomposition products (e.g., via HP-5MS column, He carrier gas) to identify degradation pathways.

- Controlled Stress Testing : Expose the compound to elevated temperatures (e.g., 100–150°C) in sealed vials and monitor stability via HPLC at intervals .

Q. How can the antioxidant activity of this ester be evaluated in biological systems?

- Methodological Answer :

- In Vitro Assays :

- DPPH Radical Scavenging : Measure absorbance reduction at 517 nm after incubation (30 min, 25°C) with DPPH solution.

- Lipid Peroxidation Inhibition : Use rat liver homogenates exposed to Fe²⁺/ascorbate, quantifying malondialdehyde (MDA) via thiobarbituric acid assay.

- Cell-Based Studies : Assess cytotoxicity (MTT assay) and intracellular ROS levels (DCFH-DA probe) in relevant cell lines (e.g., HepG2) .

Q. What chromatographic methods are optimal for quantifying trace impurities in synthesized batches?

- Methodological Answer :

- UHPLC-MS/MS : Employ a BEH C18 column (1.7 µm particles) with gradient elution (0.1% formic acid in water/acetonitrile). Use multiple reaction monitoring (MRM) for sensitive detection of degradation products (e.g., free acid or diol byproducts).

- Data Table :

| Impurity | Retention Time (min) | MRM Transition | LOD (ng/mL) |

|---|---|---|---|

| Benzenepropanoic Acid | 4.2 | 179 → 135 | 0.5 |

| 2,4-Dihydroxy-2-methylbutanol | 2.8 | 119 → 73 | 1.0 |

Data Gaps and Research Challenges

Q. Why are critical physicochemical properties (e.g., log P, water solubility) unavailable for this compound, and how can researchers address this?

- Methodological Answer :

- Experimental Determination :

- log P : Use shake-flask method (octanol/water partitioning) with HPLC quantification.

- Aqueous Solubility : Perform saturation solubility studies (24 hr agitation, 25°C) followed by filtration and UV-Vis analysis.

- Computational Prediction : Apply QSPR models (e.g., ACD/Labs or EPI Suite) to estimate properties, validating with experimental data .

Q. How does the stereochemistry of the 2-methylbutyl group influence biological activity?

- Methodological Answer :

- Chiral Synthesis : Use enantioselective catalysts (e.g., lipases or transition-metal complexes) to prepare R/S isomers.

- Activity Comparison : Test isomers in receptor-binding assays (e.g., estrogen receptor alpha) or antioxidant models. Structural analysis via X-ray crystallography or CD spectroscopy may reveal conformational differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.